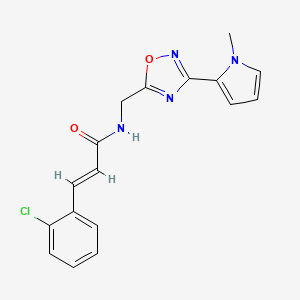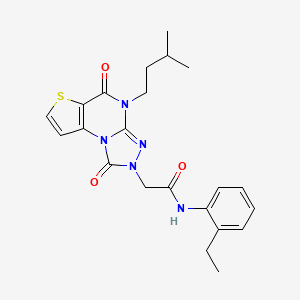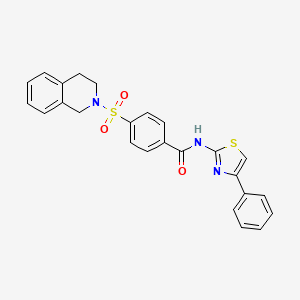
4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including “4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride”, can be achieved through the application of enzymes or whole cells. Burkholderia sp. MAK1, for example, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular weight of “4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride” is 347.86. Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis Compounds with structures similar to 4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride have been synthesized and analyzed for their chemical properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural features with the compound , have been synthesized and characterized to investigate their biological activities. These compounds, including variants with methoxybenzyl groups, have shown significant biological properties, such as DNA protective ability against oxidative damage and antimicrobial activity against specific bacterial strains. The structural analysis of these compounds, including NMR and FTIR spectroscopy, provides a foundation for understanding the potential applications of 4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride in scientific research (Gür et al., 2020).
Photodynamic Therapy Applications Research on compounds with thiazole cores and methoxybenzyl groups has extended into photodynamic therapy (PDT), a treatment approach for cancer. Zinc phthalocyanine compounds substituted with methoxybenzylideneamino groups have been synthesized and characterized for their photophysical and photochemical properties, indicating their potential as Type II photosensitizers in PDT. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them suitable for cancer treatment applications (Pişkin et al., 2020).
Protective Groups in Organic Synthesis The methoxybenzyl moiety, similar to the one present in 4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride, is commonly used as a protective group in organic synthesis. Studies have demonstrated the utility of methoxybenzyl derivatives in protecting hydroxy functions during synthesis, highlighting their role in facilitating complex organic transformations. These protective groups can be selectively removed without affecting other sensitive functional groups in the molecule, showcasing their importance in synthetic strategies (Kukase et al., 1990).
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS.ClH/c1-12-5-4-8-18-16(12)20-17-19-14(11-22-17)9-13-6-3-7-15(10-13)21-2;/h3-8,10-11H,9H2,1-2H3,(H,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMNNDSZXFMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CC(=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2539170.png)




![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)



